2,6-Dichloro-3-(trifluoromethyl)benzylamine
Overview
Description
2,6-Dichloro-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H6Cl2F3N and a molecular weight of 244.04 g/mol . It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzylamine structure. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzylamine typically involves the reaction of 2,6-dichloro-3-(trifluoromethyl)benzaldehyde with ammonia or an amine under reducing conditions. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzylamine group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted benzylamines or benzylthiols.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol.
Scientific Research Applications
2,6-Dichloro-3-(trifluoromethyl)benzylamine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of therapeutic agents targeting specific biological pathways.
Industry: As a building block in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2,6-Dichlorobenzylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzylamine: Lacks the chlorine atoms, affecting its binding affinity and specificity.
3,4-Difluorobenzylamine: Contains fluorine atoms instead of chlorine, leading to variations in chemical behavior and applications.
Uniqueness: 2,6-Dichloro-3-(trifluoromethyl)benzylamine is unique due to the combination of chlorine and trifluoromethyl groups, which confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity. These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H,3,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXOPDUEXPJASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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